Strychnohexamine

Description

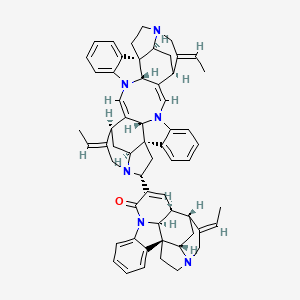

Strychnohexamine is a trimeric indole terpenoid alkaloid first isolated from the roots of Strychnos icaja, a plant species renowned for its antiplasmodial properties . Structurally, it belongs to a rare class of natural products characterized by three indole units linked via terpenoid bridges, as illustrated by its atomic enumeration and stereochemical configuration (Figure 2, ). Computational studies using DP4+ probability analysis have confirmed its predominant diastereomer with 99.93% certainty, supported by Mean Absolute Error (MAE) and Corrected Mean Absolute Error (CMAE) validation .

Pharmacologically, this compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Its reported half-maximal inhibitory concentration (IC50) ranges from 1.097 µM (against chloroquine-sensitive strains) to 1.9 µM (specific to the FCA chloroquine-sensitive strain) . Additionally, it interacts with 23 biological targets, suggesting a multi-target mechanism of action, though fewer than related compounds like ormojine (27 targets) and ormosinin (24 targets) .

Properties

Molecular Formula |

C59H60N6O |

|---|---|

Molecular Weight |

869.1 g/mol |

IUPAC Name |

(1R,12S,13R,14E,19S,21S)-10-[(1R,9Z,11S,13S,15R,17R,25Z,27S,28E,33S,35S,36S,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-15-yl]-14-ethylidene-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one |

InChI |

InChI=1S/C59H60N6O/c1-4-33-28-61-22-20-58-45-15-9-12-18-48(45)65-55(58)39(36(33)24-51(58)61)23-40(56(65)66)49-27-59-44-14-8-11-17-47(44)64-31-41-37-25-50-57(19-21-60(50)29-34(37)5-2)43-13-7-10-16-46(43)63(53(41)57)32-42(54(59)64)38-26-52(59)62(49)30-35(38)6-3/h4-18,23,31-32,36-39,49-55H,19-22,24-30H2,1-3H3/b33-4-,34-5-,35-6-,41-31-,42-32-/t36-,37-,38-,39-,49+,50-,51-,52-,53-,54-,55-,57+,58+,59+/m0/s1 |

InChI Key |

DXTTUINJHHYHFN-QCOWUWOVSA-N |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(C6=CC=CC=C46)C(=O)C(=C5)[C@H]7C[C@@]89[C@H]1N7C/C(=C/C)/[C@H](C1)/C/1=C/N2[C@H]3/C(=C\N([C@@H]18)C1=CC=CC=C91)/[C@H]\1C[C@H]4[C@@]3(CCN4C/C1=C/C)C1=CC=CC=C12 |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CN2C3C(=CN(C18)C1=CC=CC=C91)C1CC4C3(CCN4CC1=CC)C1=CC=CC=C12 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Strychnohexamine is part of a broader family of alkaloids derived from Strychnos species, many of which share antiplasmodial activity. Below is a detailed comparison of its structural features, bioactivity, and selectivity relative to key analogues.

Table 1: Comparative Overview of this compound and Similar Alkaloids

Key Findings:

Structural Complexity and Bioactivity: this compound’s trimeric structure distinguishes it from dimeric (e.g., strychnogucine B) and monomeric (e.g., 3′,4′-dihydrousambarensine) alkaloids. This complexity may contribute to its moderate antiplasmodial efficacy compared to smaller molecules like strychnogucine B, which has superior IC50 values . The stereochemical precision of this compound, validated by DP4+ analysis (99.93% probability for the dominant diastereomer), underscores its structural uniqueness .

Antiplasmodial Selectivity: this compound demonstrates lower cytotoxicity to human cells compared to other Strychnos alkaloids, aligning with the genus’s broader trend of selective toxicity against P. falciparum . In contrast, 3′,4′-dihydrousambarensine exhibits remarkable potency against chloroquine-resistant strains (IC50 = 0.032 µM), suggesting divergent mechanisms of action .

Limitations and Discrepancies in Current Research

- Variability in IC50 Values: The differing IC50 values for this compound (1.097 µM vs. 1.9 µM) likely reflect variations in experimental conditions, such as parasite strains or assay methodologies .

- Structural Data Gaps: Molecular formulas for several compounds (e.g., strychnogucine B, ormojine) remain unspecified in available literature, hindering direct structural comparisons.

- Human Cell Toxicity Profiles: Detailed selectivity indices (e.g., IC50 ratios for parasite vs. human cells) are absent for this compound, unlike strychnogucine B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.